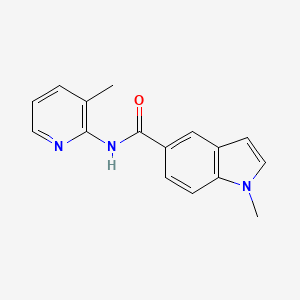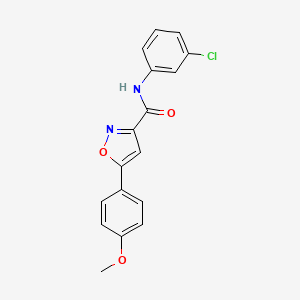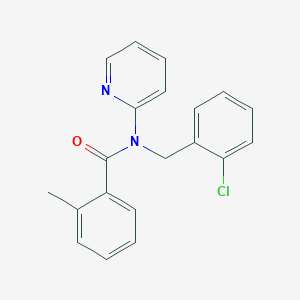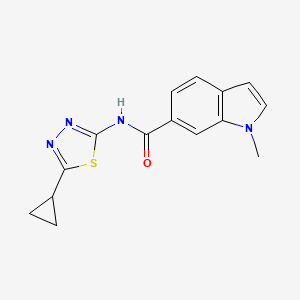
1-methyl-N-(3-methyl-2-pyridinyl)-1H-indole-5-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-methyl-N-(3-methyl-2-pyridinyl)-1H-indole-5-carboxamide involves complex chemical processes. For example, a study on pyridyloxypyridyl indole carboxamides, which share a similar structural motif, highlighted the use of palladium-catalyzed coupling reactions for synthesis. These compounds have shown high affinities for specific receptors, indicating the significance of their synthesis methodology in developing potential imaging agents (Zeng et al., 2018).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to 1-methyl-N-(3-methyl-2-pyridinyl)-1H-indole-5-carboxamide reveals intricate arrangements contributing to their properties and reactivity. For instance, the crystal and molecular structure analyses of cycloplatinated indole derivatives provided insights into how metal coordination affects molecular configuration and potential reactivity (Tollari et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of indole carboxamides and related compounds have been a subject of study, demonstrating their potential in forming various derivatives and engaging in multiple reactions. For example, the synthesis of pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates illustrates the versatility of these compounds in chemical transformations (Shestakov et al., 2009).
Propiedades
IUPAC Name |
1-methyl-N-(3-methylpyridin-2-yl)indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-4-3-8-17-15(11)18-16(20)13-5-6-14-12(10-13)7-9-19(14)2/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASXQASKCCESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)

![6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone](/img/structure/B4510598.png)

![N-(3-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510623.png)

![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B4510634.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B4510635.png)
![2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510636.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4510639.png)
![7-methoxy-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4510646.png)


![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4510675.png)